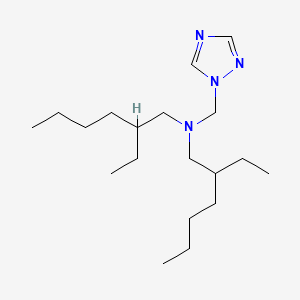
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- is a chemical compound with the molecular formula C19H38N4. It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its diverse pharmacological activities, including antifungal and antiviral properties
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- typically involves the reaction of hydrazine derivatives with suitable electrophiles. One common method is the Einhorn–Brunner reaction, which is used to prepare 1,2,4-triazoles . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antifungal and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- is based on its ability to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes. This inhibition disrupts the fungal cell membrane, leading to cell death . The compound targets the enzyme 14-α-demethylase, which is involved in the biosynthesis of ergosterol.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: A basic triazole compound with similar antifungal properties.
1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-: A derivative used in various chemical reactions.
1H-1,2,3-Triazole analogs: Compounds with similar structures but different chemical properties.
Propriétés
Numéro CAS |
91273-04-0 |
|---|---|
Formule moléculaire |
C19H38N4 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2-ethyl-N-(2-ethylhexyl)-N-(1,2,4-triazol-1-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C19H38N4/c1-5-9-11-18(7-3)13-22(17-23-16-20-15-21-23)14-19(8-4)12-10-6-2/h15-16,18-19H,5-14,17H2,1-4H3 |
Clé InChI |
AVBBHCMDRGQBNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN(CC(CC)CCCC)CN1C=NC=N1 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


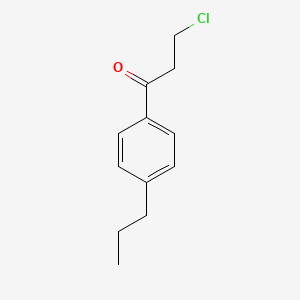
![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)
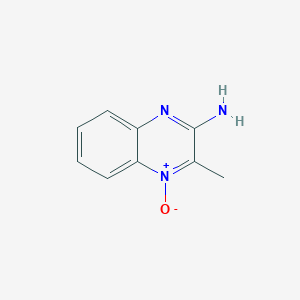


![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
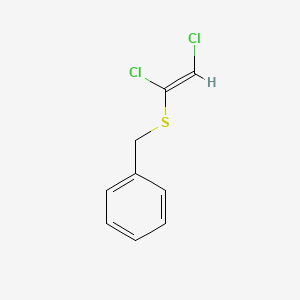
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
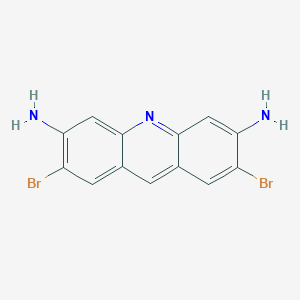
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
